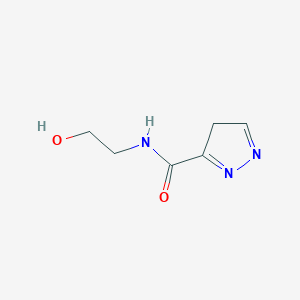

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h2,10H,1,3-4H2,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABYFMPNKDGTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN=C1C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide. It has been studied for its interaction with various targets. A main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α). PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119.

Mode of Action

PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain. It enhances anandamide activity by an "entourage effect". It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2.

Biochemical Pathways

PEA participates in a number of enzymatic reactions. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties. The presence of PEA or other structurally related N-acylethanolamines enhances anandamide activity.

Pharmacokinetics

HEP was administered by oral route to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters. The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose.

Result of Action

Biological Activity

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is a compound that has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and pharmacokinetics.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida krusei .

Summary of Antimicrobial Studies

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| PEA Derivative 1 | Staphylococcus aureus | High |

| PEA Derivative 2 | Escherichia coli | Moderate |

| PEA Derivative 3 | Candida krusei | High |

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific microbial targets.

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

In Vivo Anti-inflammatory Studies

| Compound | Model | Inhibition (%) |

|---|---|---|

| PEA Derivative A | Carrageenan-induced edema | 75% |

| PEA Derivative B | Acetic acid-induced permeability | 78% |

These results highlight the potential of this compound in treating inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT29). The half-maximal cytotoxic concentration (CC50) values indicate promising activity compared to established chemotherapeutics .

Cytotoxicity Data

| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| HT29 | 58.4 | Cisplatin: 47.2 |

| A549 | 70.0 | Fluorouracil: 381.2 |

This data suggests that this compound may serve as a lead compound for the development of new anticancer therapies.

The biological effects of this compound are mediated through various biochemical pathways:

- Binding to Nuclear Receptors : The compound interacts with nuclear receptors, influencing gene expression related to inflammation and pain modulation.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with favorable plasma profiles observed in clinical trials . This profile supports its potential use in therapeutic applications.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations :

Key Observations :

Q & A

Q. How can the synthesis of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide be optimized for higher yields?

Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Condensation of diacetic anhydride, 1-(4-methoxyphenyl)ethanone, and ethyl sodium in ethanol at room temperature for 8 hours, followed by dilution with acetic acid and filtration to yield a yellow solid .

- Step 2 : Reaction of the intermediate with hydrazine hydrate in ethanol under reflux (3.5 hours), followed by cooling to precipitate the product.

- Step 3 : Final coupling with ethanolamine in pyridine at 80°C for 4 hours, yielding a white solid after ice-water quenching. Optimization Tips :

- Use stoichiometric excess of ethanolamine (1.2 equivalents) to drive the reaction.

- Purify via methanol recrystallization to achieve 70.7% yield .

| Reaction Conditions | Details |

|---|---|

| Solvent (Step 1) | Ethanol |

| Temperature (Step 3) | 80°C |

| Yield | 70.7% |

Q. What experimental techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential:

- Instrument : Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Parameters : Monoclinic space group C2/c, with cell dimensions a = 21.82 Å, b = 10.08 Å, c = 12.28 Å, β = 110.53° .

- Data Processing : Multi-scan absorption correction (SADABS) and refinement using SHELXL-97 . Key Observations :

- The pyrazole and benzene rings form a dihedral angle of 7.7°, stabilizing the planar structure .

- Hydrogen atoms are placed via riding models with d(C–H) = 0.93–0.96 Å .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Methodological Answer : The crystal packing is governed by three hydrogen bonds:

- O–H⋯O : Between the hydroxyethyl group and carbonyl oxygen (2.76 Å, 146°).

- N–H⋯O/N : Involving pyrazole N–H and carboxamide groups (2.89–3.12 Å) . Design Implications :

- Modify the hydroxyethyl chain (e.g., replace –OH with –OCH₃) to alter hydrogen-bond strength and lattice stability.

- Introduce bulky substituents (e.g., trifluoromethyl) to disrupt planar stacking and study polymorphism .

| Hydrogen Bond | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O | 2.76 | 146 |

| N–H⋯O | 2.89 | 158 |

| N–H⋯N | 3.12 | 135 |

Q. What computational strategies are recommended for modeling this compound’s electronic properties?

Methodological Answer :

- Geometry Optimization : Use DFT (e.g., B3LYP/6-31G*) to refine atomic coordinates, starting from SCXRD data .

- Electrostatic Potential Maps : Calculate via Gaussian 09 to identify nucleophilic/electrophilic regions. The carboxamide group shows high electron density (-0.45 e⁻/ų) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using AMBER force fields to predict solubility .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer :

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance receptor binding, as seen in related pyrazole carboxamides with anti-inflammatory activity .

- Side-Chain Engineering : Substitute the hydroxyethyl group with morpholine or piperazine to improve blood-brain barrier penetration (e.g., analogs in achieve CNS activity via N-methylation) .

- Bioisosteres : Replace the pyrazole ring with isoxazole (as in ) to modulate metabolic stability while retaining hydrogen-bonding capacity .

| Analog | Modification | Observed Effect |

|---|---|---|

| 4-Chloro-phenyl | Enhanced lipophilicity | Increased IC₅₀ vs. COX-2 |

| Morpholine-ethyl | Improved solubility | Higher bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.